5-(4-Bromophenyl)isothiazole
Overview
Description
5-(4-Bromophenyl)isothiazole: is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms in a 1,2-relationship. The presence of a bromophenyl group at the 5-position of the isothiazole ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)isothiazole can be achieved through various methods. One common approach involves the reaction of 4-bromobenzylamine with thioamide under acidic conditions to form the isothiazole ring . Another method includes the cyclization of 4-bromophenylthioamide with nitriles in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromophenyl)isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The isothiazole ring can be reduced to form dihydroisothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include 5-(4-substituted phenyl)isothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydroisothiazoles.
Scientific Research Applications
5-(4-Bromophenyl)isothiazole has a wide range of applications in scientific research:
Mechanism of Action
5-(4-Chlorophenyl)isothiazole: Similar in structure but with a chlorine atom instead of bromine.
5-(4-Methylphenyl)isothiazole: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
Uniqueness: 5-(4-Bromophenyl)isothiazole is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity .
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)isothiazole
- 5-(4-Methylphenyl)isothiazole
- 5-(4-Fluorophenyl)isothiazole
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAQSIMEMVAAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309108 | |
Record name | 5-(4-Bromophenyl)isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49602-97-3 | |
Record name | 5-(4-Bromophenyl)isothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49602-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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